

Application Note & Protocols: Scalable Synthesis Routes for Azetidinyl Pyrazole Amines

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Compound of Interest

Compound Name: 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine

CAS No.: 1880881-54-8

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Abstract

Azetidinyl pyrazole amines represent a privileged scaffold in modern medicinal chemistry, appearing in numerous clinical candidates and approved drugs due to their unique structural and physicochemical properties.[1][2][3] The rigid, sp³-rich azetidine ring often improves metabolic stability and aqueous solubility, while the pyrazole amine moiety provides versatile hydrogen bonding capabilities crucial for target engagement.[1][4] This document provides a comprehensive guide to scalable and efficient synthetic strategies for producing 3-(azetidin-3-yl)-1H-pyrazol-5-amine and its derivatives. We present two primary convergent routes, detailing the synthesis of key intermediates, step-by-step protocols for multigram-scale production, and critical insights into process optimization and safety.

Introduction: The Strategic Importance of the Azetidinyl Pyrazole Amine Scaffold

The fusion of an azetidine ring with a pyrazole amine core creates a three-dimensional structure that is highly sought after in drug discovery. The strained four-membered azetidine

ring acts as a "bioisostere" for larger, more flexible groups, locking the molecule into a specific conformation for improved receptor binding and selectivity.[4] The pyrazole ring is a stable aromatic heterocycle, and its amino substituent is a key pharmacophoric element.[2] Consequently, this scaffold is a cornerstone in the development of inhibitors for various enzyme classes, including kinases and proteases.

The primary challenge in accessing these molecules lies in developing synthetic routes that are not only high-yielding but also robust, safe, and economically viable on a large scale. This guide addresses this challenge by outlining field-proven, scalable methodologies.

Retrosynthetic Analysis and Strategic Overview

A convergent approach is the most logical and efficient strategy for multigram synthesis. The target molecule, 3-(azetidin-3-yl)-1H-pyrazol-5-amine, can be disconnected into two primary building blocks: a protected azetidine synthon and a pyrazole precursor.

Figure 1: High-level retrosynthetic analysis and forward synthesis workflow.

Our focus will be on two primary strategies:

- Route A: Stille Cross-Coupling. This involves coupling an organostannane-functionalized pyrazole with an electrophilic azetidine. This is a highly reliable and scalable reaction.
- Route B: Nucleophilic Addition to a Pyrazole Precursor. This route involves the construction of the pyrazole ring from an azetidine-containing building block.

Synthesis of Key Intermediates

Intermediate 1: N-Boc-3-iodoazetidine (for Route A)

The synthesis of a stable, electrophilic azetidine precursor is critical. N-Boc-3-iodoazetidine is an excellent intermediate, prepared from commercially available N-Boc-3-hydroxyazetidine. The tert-butoxycarbonyl (Boc) group is chosen for its robustness under various reaction conditions and its facile removal under acidic conditions, which is often the final step in a synthetic sequence.[5]

Protocol 1: Synthesis of N-Boc-3-iodoazetidine

Reagent	MW (g/mol)	Amount (g)	Moles (mol)	Equivalents
N-Boc-3-hydroxyazetidine	173.21	25.0	0.144	1.0
Imidazole	68.08	14.7	0.216	1.5
Triphenylphosphine	262.29	56.8	0.216	1.5
Iodine (I ₂)	253.81	55.0	0.216	1.5
Dichloromethane (DCM)	-	500 mL	-	-

Step-by-Step Methodology:

- **Reactor Setup:** Charge a 1 L three-neck round-bottom flask, equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, with N-Boc-3-hydroxyazetidine (25.0 g), imidazole (14.7 g), triphenylphosphine (56.8 g), and DCM (500 mL).
- **Cooling:** Cool the resulting slurry to 0 °C using an ice-water bath. The use of low temperature is crucial to control the exothermicity of the reaction upon addition of iodine.
- **Iodine Addition:** Add iodine (55.0 g) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
- **Reaction:** Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- **Work-up:** Quench the reaction by adding saturated aqueous sodium thiosulfate solution (200 mL). Stir vigorously until the dark color dissipates. Separate the organic layer.
- **Extraction:** Extract the aqueous layer with DCM (2 x 100 mL).
- **Washing & Drying:** Combine the organic layers, wash with brine (150 mL), dry over anhydrous sodium sulfate, and filter.

- Purification: Concentrate the filtrate under reduced pressure. The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield N-Boc-3-iodoazetidine as a white to off-white solid.

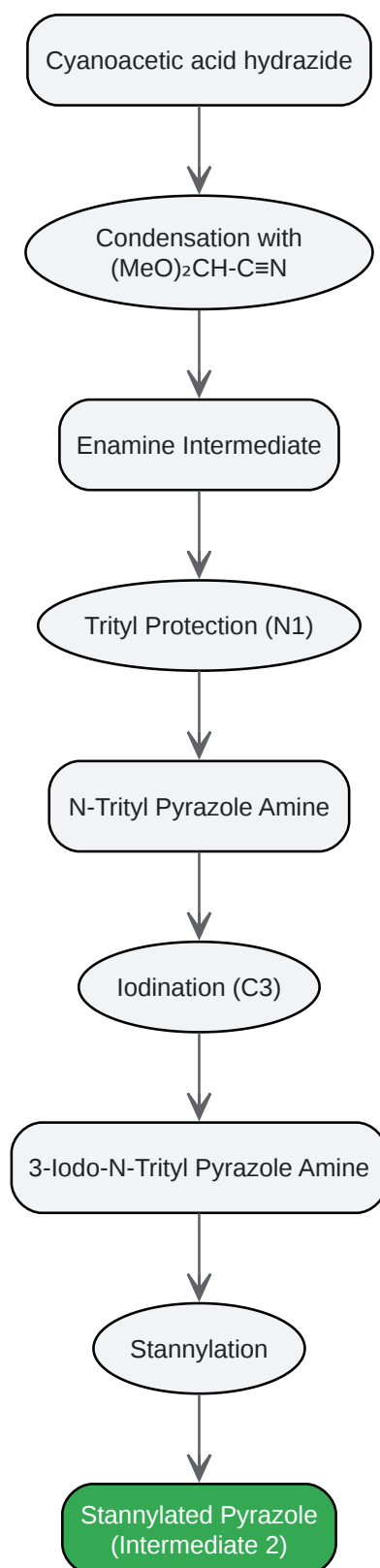
Expected Outcome:

- Yield: 32-38 g (78-93%).
- Characterization: Confirm structure using ^1H NMR, ^{13}C NMR, and MS analysis.

Intermediate 2: 1-Trityl-5-amino-3-(trimethylstannyl)-1H-pyrazole (for Route A)

The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a classic and highly effective method for forming the pyrazole core.^{[6][7][8]}

For this route, we require an organometallic handle for the subsequent cross-coupling.



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Figure 2: Workflow for the synthesis of the stannylated pyrazole intermediate.

Protocol 2: Multi-step Synthesis of the Stannylated Pyrazole

This is a multi-step sequence. For brevity, the final stannylation step is detailed here, assuming the synthesis of 5-amino-3-iodo-1-trityl-1H-pyrazole. The trityl (Tr) group is used to protect the N1 position of the pyrazole, directing the subsequent chemistry.

Reagent	MW (g/mol)	Amount (g)	Moles (mol)	Equivalents
5-Amino-3-iodo-1-trityl-1H-pyrazole	518.38	20.0	0.0386	1.0
Hexamethylditin ((Me ₃ Sn) ₂)	327.58	15.2	0.0463	1.2
Pd(PPh ₃) ₄	1155.56	2.23	0.0019	0.05
Toluene	-	400 mL	-	-

Step-by-Step Methodology:

- Inert Atmosphere: Charge a 1 L flask with 5-amino-3-iodo-1-trityl-1H-pyrazole (20.0 g) and Pd(PPh₃)₄ (2.23 g). Purge the flask with nitrogen or argon for 15 minutes.
- Solvent and Reagent Addition: Add anhydrous toluene (400 mL) followed by hexamethylditin (15.2 g) via syringe.
- Reaction: Heat the mixture to 110 °C and maintain for 4-6 hours. The reaction is typically complete when the starting iodide is no longer detectable by LC-MS.
- Cooling and Filtration: Cool the reaction to room temperature. Dilute with ethyl acetate (200 mL) and filter through a pad of Celite to remove the palladium catalyst.
- Purification: Concentrate the filtrate under reduced pressure. The crude residue can often be used directly in the next step after solvent removal. If required, purification can be achieved by recrystallization from a hexane/ethyl acetate mixture.

Expected Outcome:

- Yield: 18-20 g (84-93%).
- Characterization: Confirm structure via NMR and MS. The product is sensitive to moisture and should be used promptly.

Route A: Scalable Synthesis via Stille Cross-Coupling

The Stille coupling is a powerful C-C bond-forming reaction that is well-tolerated by a wide range of functional groups, making it ideal for complex fragment coupling.[9]

Protocol 3: Stille Coupling and Final Deprotection

Reagent (Coupling Step)	MW (g/mol)	Amount (g)	Moles (mol)	Equivalents
Stannylated Pyrazole (from 3.2)	554.21	18.0	0.0325	1.0
N-Boc-3-iodoazetididine (from 3.1)	283.10	10.1	0.0357	1.1
Pd ₂ (dba) ₃	915.72	0.89	0.00097	0.03
SPhos	410.48	0.80	0.00195	0.06
CsF	151.90	9.87	0.0650	2.0
1,4-Dioxane	-	350 mL	-	-

Step-by-Step Methodology:

Part 1: Stille Coupling

- Reactor Setup: To a dry 1 L flask under nitrogen, add the stannylated pyrazole (18.0 g), N-Boc-3-iodoazetididine (10.1 g), Pd₂(dba)₃ (0.89 g), SPhos (0.80 g), and CsF (9.87 g).

- Solvent Addition: Add anhydrous 1,4-dioxane (350 mL).
- Reaction: Heat the mixture to 100 °C for 8-12 hours. Monitor for the disappearance of the starting materials by LC-MS.
- Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (300 mL), and filter through Celite.
- Purification: Concentrate the filtrate and purify the residue by flash chromatography (gradient elution, 20-50% ethyl acetate in hexanes) to obtain the coupled, fully-protected product.

Part 2: Final Deprotection

- Acidic Cleavage: Dissolve the purified coupled product in DCM (150 mL) and cool to 0 °C.
- TFA Addition: Add trifluoroacetic acid (TFA, 50 mL) dropwise.
- Reaction: Stir the mixture at room temperature for 2-4 hours until deprotection is complete (monitored by LC-MS).
- Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
- Basification & Extraction: Dissolve the residue in water (100 mL) and cool in an ice bath. Carefully adjust the pH to >10 with 2M NaOH solution. Extract the aqueous phase with a 3:1 mixture of Chloroform/Isopropanol (5 x 100 mL).
- Final Product Isolation: Combine the organic extracts, dry over sodium sulfate, filter, and concentrate to yield the final product, 3-(azetidin-3-yl)-1H-pyrazol-5-amine.

Scalability and Safety Considerations:

- Toxicity: Organotin reagents are toxic. Hexamethylditin and the resulting byproducts must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). All tin-containing waste must be quenched with aqueous KF and disposed of according to institutional guidelines.

- Exotherms: The deprotection step with TFA can be exothermic and should be performed with cooling.
- Palladium Catalysts: These are expensive. On a larger scale, catalyst loading can often be reduced. Post-reaction, palladium can be recovered and recycled.

Characterization of Final Product

The final product should be thoroughly characterized to ensure identity and purity before its use in drug development workflows.

Analysis	Expected Results for 3-(azetidin-3-yl)-1H-pyrazol-5-amine
¹ H NMR	Signals corresponding to azetidine CH and CH ₂ protons, a pyrazole CH proton, and exchangeable NH/NH ₂ protons. The integration and splitting patterns should be consistent with the structure. [10] [11]
¹³ C NMR	Resonances for the azetidine and pyrazole carbons.
HRMS (ESI+)	Calculated m/z for C ₇ H ₁₁ N ₄ [M+H] ⁺ should match the observed value within 5 ppm.
HPLC Purity	≥95% (typically analyzed at 220 nm and 254 nm).

Conclusion

The synthetic routes detailed in this application note provide robust and scalable methods for the production of azetidiny pyrazole amines. The Stille cross-coupling route (Route A) offers high convergence and reliability, leveraging well-established palladium catalysis. Careful consideration of the choice of protecting groups and the safe handling of toxic reagents like organostannanes are paramount for successful scale-up. These protocols provide a solid foundation for researchers and drug development professionals to access multigram quantities of this critical chemical scaffold, enabling further exploration in medicinal chemistry programs.

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